molecular formula C16H15N3O3 B3389748 2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937606-37-6

2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No. B3389748
M. Wt: 297.31 g/mol
InChI Key: OYHZKVXKHLERFI-UHFFFAOYSA-N
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Description

The compound “2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid” is a type of heterocyclic compound . Substituted imidazo[1,2-a]pyridines, which this compound is a part of, possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .


Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective . Another method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and involve multiple steps. For example, the synthesis process involves a multicomponent condensation reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .

Future Directions

The future directions for the study of this compound could include further exploration of its biological activities and potential therapeutic applications. Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

2-[4-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-15-13(11-4-3-5-12(8-11)22-2)6-7-17-16(15)19(18-10)9-14(20)21/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHZKVXKHLERFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)C3=CC(=CC=C3)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156087
Record name 4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

CAS RN

937606-37-6
Record name 4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937606-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 2
2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 3
2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 6
2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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